5-Bromo-1,3-dimethyl-1H-pyrazole
Description
Historical Context of Pyrazole (B372694) Chemistry and Derivatives Research
The journey into pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. sphinxsai.comglobalresearchonline.net This discovery of antipyrine, which exhibited analgesic and antipyretic properties, sparked considerable interest in the chemical and therapeutic potential of pyrazole compounds. sphinxsai.com Early research focused on the fundamental synthesis and characterization of the pyrazole ring, with classical methods such as the Knorr pyrazole synthesis, involving the condensation of β-diketones with hydrazines, laying the groundwork for future explorations. numberanalytics.comnih.gov Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies enabling the creation of a vast library of pyrazole derivatives with diverse functionalities. numberanalytics.comspast.org
Significance of Pyrazole Scaffold in Contemporary Chemical Science
The pyrazole scaffold is a privileged structure in modern chemical science, valued for its unique electronic properties, metabolic stability, and ability to act as a versatile building block. numberanalytics.comnih.govnih.gov Its presence is widespread in pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, the pyrazole ring is a key pharmacophore found in numerous approved drugs, including anti-inflammatory agents, anticancer therapies, and treatments for erectile dysfunction. nih.govwikipedia.org The ability of the pyrazole core to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive component for designing molecules that can effectively bind to biological targets. In the agrochemical sector, pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides. numberanalytics.comnih.gov Furthermore, their applications extend to materials science, where they are utilized in the creation of luminescent compounds and conducting polymers. numberanalytics.com
Overview of Brominated Pyrazoles in Advanced Synthetic and Medicinal Chemistry
The introduction of a bromine atom onto the pyrazole ring significantly enhances its synthetic versatility. Brominated pyrazoles serve as key intermediates in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the facile introduction of diverse functional groups at specific positions on the pyrazole core. This capability is crucial for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery. ambeed.com The bromine substituent can also influence the electronic properties of the pyrazole ring, impacting its reactivity and biological activity. In medicinal chemistry, brominated pyrazoles are valuable precursors for the synthesis of targeted therapies, including kinase inhibitors for cancer treatment. nih.gov The strategic placement of the bromine atom can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov
Defining the Research Scope: Focus on 5-Bromo-1,3-dimethyl-1H-pyrazole
This article will now narrow its focus to a specific and important member of the brominated pyrazole family: this compound. This compound, with its distinct substitution pattern, offers a unique set of properties and reactivities that make it a valuable tool in both synthetic and applied chemical research. The subsequent sections will provide a detailed exploration of its synthesis, structural features, chemical reactivity, and its documented and potential applications in the fields of medicinal and agrochemical research. By concentrating on this single entity, we aim to provide a thorough and scientifically rigorous account of its chemical significance.
Physicochemical Properties and Synthesis
The compound this compound is a substituted aromatic heterocycle with the chemical formula C₅H₇BrN₂. chemicalbook.com Its molecular structure consists of a five-membered pyrazole ring with a bromine atom at the 5-position and methyl groups at the 1- and 3-positions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5744-70-7 |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid or Liquid |
| Storage Temperature | 2-8°C under an inert atmosphere |
| Purity | Typically ≥97% |
| Data sourced from multiple chemical suppliers. chemicalbook.comsigmaaldrich.com |
One documented method for the synthesis of this compound involves the methylation of 3-bromo-5-methyl-1H-pyrazole. chemicalbook.com In a typical procedure, 3-bromo-5-methyl-1H-pyrazole is treated with a methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate, in a suitable solvent like acetonitrile (B52724). The reaction is initially conducted at a reduced temperature (0 °C) and then allowed to warm to room temperature to ensure complete reaction. Following the reaction, a standard aqueous workup and purification by flash chromatography are employed to isolate the desired product. chemicalbook.com
Structural Elucidation and Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data:
Mass Spectrometry (ESI-MS): The positive ion mode of electrospray ionization mass spectrometry for this compound would show a characteristic isotopic pattern for a bromine-containing molecule. The [M+H]⁺ ion would be observed at m/z 175 and 177 with approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). chemicalbook.com
Reactivity and Synthetic Utility
The bromine atom at the 5-position of the pyrazole ring is the key to the synthetic utility of this compound. This bromo-substituent makes the compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 5-position. ambeed.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromopyrazole and an amine. This is a widely used method for the synthesis of N-aryl and N-heteroaryl pyrazoles, which are important scaffolds in medicinal chemistry. ambeed.com
Stille Coupling: This reaction involves the coupling of the bromopyrazole with an organotin compound, also catalyzed by palladium, to form a carbon-carbon bond. ambeed.com
These reactions highlight the role of this compound as a versatile building block for the synthesis of more complex and highly functionalized pyrazole derivatives.
Applications in Chemical Research
The unique structural features and reactivity of this compound have led to its use as a key intermediate in various areas of chemical research, particularly in the development of new therapeutic agents and agrochemicals.
Role in Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore, and the ability to functionalize it at the 5-position via the bromo-intermediate is of significant interest in drug discovery. While specific drugs containing the this compound moiety are not explicitly detailed in the search results, its utility as a building block for biologically active molecules is evident. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.com The synthesis of novel pyrazole-based compounds via cross-coupling reactions with this compound allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
Application in Agrochemical Research
Similar to its role in medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of new agrochemicals. Pyrazole-containing compounds are utilized as pesticides and herbicides. numberanalytics.com The ability to introduce diverse substituents at the 5-position of the pyrazole ring through the bromo-intermediate allows for the fine-tuning of the biological activity and selectivity of potential new agrochemical products.
Regioselective Bromination Strategies for Pyrazole Rings
The introduction of a bromine atom at a specific position on the pyrazole ring requires a deep understanding of the electronic properties of the heterocyclic system. The regioselectivity of bromination is influenced by the reaction conditions and the nature of substituents already present on the ring.
Electrophilic Bromination at C-5 Position of Pyrazoles
Electrophilic aromatic substitution is a fundamental reaction for functionalizing pyrazole rings. The pyrazole nucleus is generally susceptible to electrophilic attack, though it is less reactive than pyrrole. In an unsubstituted pyrazole, electrophilic attack preferentially occurs at the C-4 position because the cationic intermediate (Wheland intermediate or σ-complex) formed is the most stable, avoiding a positive charge on the electronegative "pyridine-like" nitrogen atom. rrbdavc.org To achieve substitution at the C-5 position, the C-4 position must often be blocked. researchgate.net However, the substitution pattern on the ring, particularly at the N-1 and C-3 positions as in 1,3-dimethylpyrazole (B29720), can alter this preference. The formation of a σ-complex at C-5 can be stabilized by the substituents, making C-5 bromination a viable synthetic route. reddit.com
Bromination of Substituted Pyrazoles with Electron-Donating Groups
The presence of electron-donating groups (EDGs), such as the two methyl groups in 1,3-dimethylpyrazole, significantly influences the reactivity and regioselectivity of electrophilic bromination. Methyl groups are activating groups that increase the electron density of the pyrazole ring through inductive and hyperconjugation effects, making it more susceptible to electrophilic attack than the unsubstituted pyrazole. The N-1 methyl group, being on a "pyrrole-like" nitrogen, strongly activates the ring, particularly at the adjacent C-5 position. The C-3 methyl group further enhances the ring's nucleophilicity. The combined electronic effects of these two methyl groups can direct the incoming electrophile (Br+) to the C-5 position, overcoming the intrinsic preference for C-4 substitution observed in simpler pyrazoles.
Impact of N-1 Substitution on Halogenation Reactivity Patterns
Substitution at the N-1 position is a critical factor in determining the outcome of halogenation. In an unsubstituted pyrazole, the presence of an acidic N-H proton can lead to complex reactions and potential side products. By replacing the proton with an alkyl group, such as the methyl group in 1,3-dimethylpyrazole, the tautomeric equilibrium is eliminated, and the electronic nature of the nitrogen atoms is fixed. The N-1 nitrogen atom behaves as a "pyrrole-like" nitrogen, donating electron density into the ring system. The N-2 nitrogen acts as a "pyridine-like" nitrogen, which is electron-withdrawing. This distinct electronic character directs electrophilic attack away from the C-3 position (adjacent to both nitrogens) and towards the C-4 and C-5 positions. The strong activating effect of the N-1 methyl group enhances the nucleophilicity of the adjacent C-5 carbon, making it a favorable site for bromination.
Utilization of N-Halosuccinimides (NBS) in Bromination
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heteroaromatic compounds. wikipedia.orgmissouri.edu It serves as a convenient and safer source of electrophilic bromine (Br+) compared to molecular bromine (Br₂). organic-chemistry.org The reaction of pyrazoles with NBS can be performed under mild conditions and often provides high yields of halogenated products. researchgate.net For the synthesis of this compound, NBS is an effective reagent. The reaction typically proceeds by treating 1,3-dimethylpyrazole with NBS in a suitable solvent, such as acetonitrile or dichloromethane, at or below room temperature. nih.gov The regioselectivity towards the C-5 position is governed by the electronic directing effects of the N-1 and C-3 methyl groups. In some cases, photochemical conditions can be employed to promote bromination. nih.gov
Table 1: Comparison of Brominating Agents for Pyrazole Synthesis
| Reagent | Typical Conditions | Selectivity | Advantages |
|---|---|---|---|
| Br₂ | Acetic acid or other polar solvents | Often gives mixtures, can over-brominate | High reactivity, low cost |
| NBS | CCl₄, CH₃CN, or CH₂Cl₂; often with initiator or catalyst | Generally high regioselectivity (C-4 or C-5 depending on substrate) | Milder conditions, easier handling, high selectivity wikipedia.orgorganic-chemistry.org |
| Electrochemical | Pt anode, NaBr aqueous solution | High yield for 4-bromo derivatives | Environmentally friendly, controlled conditions researchgate.net |
Green Chemistry Approaches in Pyrazole Bromination
In line with the principles of sustainable chemistry, several environmentally benign methods for pyrazole bromination have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov
Solvent-Free Synthesis : One-pot reactions conducted under solvent-free conditions, for example using a heterogeneous catalyst like silica gel-supported sulfuric acid with N-bromosaccharin, have been reported for the regioselective synthesis of 4-bromopyrazoles. researchgate.net
Electrochemical Synthesis : Electrosynthesis offers a green alternative by using electricity to drive the bromination reaction. The electrochemical bromination of pyrazole derivatives on a platinum anode in aqueous sodium bromide solutions has been shown to produce 4-bromopyrazoles in high yields, avoiding the use of harsh chemical oxidants. researchgate.net
Ultrasonic Radiation : The use of ultrasonic radiation can promote chemical reactions, often leading to shorter reaction times and higher yields under milder conditions, representing another green approach. ccspublishing.org.cn
Cyclocondensation and Cycloaddition Reactions for Pyrazole Core Formation
An alternative to direct bromination is the construction of the pyrazole ring with the bromine atom already incorporated or with functional groups that can be easily converted to a bromo group.
The most classic and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org For the synthesis of the 1,3-dimethylpyrazole backbone, the reaction between methylhydrazine and acetylacetone (pentane-2,4-dione) is employed. This reaction typically proceeds under acidic or thermal conditions and reliably produces 1,3,5-trimethylpyrazole and 1,3-dimethylpyrazole, which can then be brominated as described previously.
To directly synthesize a 5-bromo pyrazole derivative, a modified precursor can be used. For instance, a synthetic route described in patent literature involves the condensation of diethyl butynedioate with methylhydrazine to form a pyrazole ring with a carboxylic acid function, which is subsequently brominated and converted to other functional groups. google.com Another major pathway for pyrazole synthesis is through [3+2] cycloaddition reactions. researchgate.net These reactions, often involving 1,3-dipoles like nitrile imines, provide a powerful tool for constructing substituted pyrazole rings with high regioselectivity. nih.gov While direct synthesis of this compound via this method is less common, the strategy allows for the creation of a wide variety of substituted pyrazoles that could serve as precursors.
Table 2: Common Precursors in Knorr Pyrazole Synthesis
| Hydrazine Component | 1,3-Dicarbonyl Component | Resulting Pyrazole Backbone |
|---|---|---|
| Methylhydrazine | Acetylacetone (Pentane-2,4-dione) | 1,3,5-Trimethylpyrazole |
| Phenylhydrazine | Dibenzoylmethane | 1,3,5-Triphenylpyrazole |
| Hydrazine Hydrate | Ethyl Acetoacetate | 3-Methyl-5-pyrazolone |
Advanced Synthetic Methodologies for this compound
The synthesis of pyrazole derivatives, valued for their diverse applications in pharmaceuticals and agrochemicals, has been a subject of extensive research. The compound this compound, a key building block in the creation of more complex molecules, can be synthesized through various advanced and classical methodologies. This article delves into the primary synthetic routes, including the construction of the pyrazole core and specific pathways leading to this particular brominated derivative.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIZQXZNAILTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617391 | |
| Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-70-7 | |
| Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Structural Characterization of 5 Bromo 1,3 Dimethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Bromo-1,3-dimethyl-1H-pyrazole, offering precise information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectral Analysis and Proton Assignments
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Typically, the spectrum would show signals for the two methyl groups (N-CH₃ and C-CH₃) and the vinyl proton on the pyrazole (B372694) ring.
The N-methyl protons are generally observed as a singlet in the range of δ 3.6-4.3 ppm. publishatcj.com The C-methyl protons also appear as a singlet but at a slightly more upfield region, typically around δ 2.1-2.3 ppm. publishatcj.com The single proton on the pyrazole ring (H-4) is expected to resonate as a singlet in the region of δ 5.7-6.1 ppm. publishatcj.comchemicalbook.comchemicalbook.com The specific chemical shifts can vary slightly depending on the solvent used for the NMR measurement. libretexts.org
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.6 - 4.3 | Singlet |
| C-CH₃ | 2.1 - 2.3 | Singlet |
| H-4 | 5.7 - 6.1 | Singlet |
¹³C NMR Spectral Analysis and Carbon Assignments
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.
The carbon of the N-methyl group typically resonates in the range of δ 30-50 ppm. publishatcj.com The C-methyl carbon appears further upfield, generally between δ 10-15 ppm. publishatcj.com The pyrazole ring carbons exhibit distinct chemical shifts. The C-4 carbon, bonded to a hydrogen, is usually found around δ 105 ppm. publishatcj.com The C-3 carbon, attached to a methyl group, appears in the region of δ 135-148 ppm, while the C-5 carbon, bearing the bromine atom, is also found in a similar downfield region. publishatcj.com Quaternary carbons, those without any attached hydrogens, often show weaker signals. oregonstate.edu
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 30 - 50 |
| C-CH₃ | 10 - 15 |
| C-4 | ~105 |
| C-3 | 135 - 148 |
| C-5 | 135 - 148 |
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.
The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu For instance, it would show a correlation between the H-4 proton signal and the C-4 carbon signal, as well as correlations between the protons of the methyl groups and their corresponding carbon atoms. columbia.edu
Investigation of Tautomerism in Brominated Pyrazoles via NMR
Tautomerism, the migration of a proton between two or more positions, is a well-known phenomenon in pyrazole chemistry. bohrium.comnih.gov In the case of this compound, the presence of methyl groups on both nitrogen atoms "blocks" the typical annular tautomerism observed in NH-pyrazoles. fu-berlin.de Therefore, this specific compound exists as a single, fixed tautomer.
However, NMR studies on related brominated pyrazoles that do possess an N-H proton are instrumental in understanding tautomeric equilibria. fu-berlin.decdnsciencepub.com In such cases, variable temperature NMR experiments can be employed to study the dynamics of proton exchange. bohrium.com At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for the individual tautomers, allowing for the determination of their relative populations. fu-berlin.de In contrast, at higher temperatures, a rapid exchange leads to averaged signals. cdnsciencepub.com The study of these related systems provides a broader context for understanding the structural stability of this compound, where such tautomerism is precluded.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₅H₇BrN₂), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by two mass units.
Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry. In the positive ion mode, this compound would likely be observed as its protonated molecule, [M+H]⁺. HRMS analysis would confirm the elemental formula by matching the experimentally determined exact mass to the calculated value with a high degree of accuracy. For instance, the calculated m/z for the protonated molecule [C₅H₈BrN₂]⁺ is approximately 175. chemicalbook.com
Fragmentation Patterns and Structural Confirmation
The structural integrity of this compound can be effectively confirmed using mass spectrometry, which provides a distinctive fragmentation pattern. Upon electron ionization, the molecule yields a molecular ion peak [M]⁺ that is characteristic of brominated compounds, exhibiting a signature isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the presence of the 79Br and 81Br isotopes.
The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound are predicted to include:
Loss of a Bromine Radical: The cleavage of the C-Br bond is a primary fragmentation event, leading to the formation of a [M-Br]⁺ ion. This fragment, corresponding to the 1,3-dimethylpyrazolium cation, is expected to be a prominent peak in the spectrum due to the stability of the resulting cation.
Loss of a Methyl Radical: Cleavage of an N-CH₃ or C-CH₃ bond can occur, resulting in [M-CH₃]⁺ ions. The loss of the N-methyl group is often a significant pathway in N-methylated heterocyclic compounds.
Loss of Acetonitrile (B52724) (CH₃CN): Rearrangement and fragmentation of the pyrazole ring can lead to the elimination of stable neutral molecules. The loss of an acetonitrile molecule from the [M-Br]⁺ fragment is a plausible pathway.
These fragmentation patterns, summarized in the table below, provide a veritable fingerprint for the identification and structural confirmation of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |
| 174/176 | [C₅H₇BrN₂]⁺ | Molecular Ion ([M]⁺) | Shows characteristic 1:1 isotopic pattern for Bromine. |
| 159/161 | [C₄H₄BrN₂]⁺ | [M-CH₃]⁺ | Loss of a methyl radical. |
| 95 | [C₅H₇N₂]⁺ | [M-Br]⁺ | Loss of a bromine radical, often a significant peak. |
| 80 | [C₄H₄N₂]⁺ | [M-Br-CH₃]⁺ | Subsequent loss of a methyl radical from the [M-Br]⁺ ion. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The analysis of the IR spectrum allows for the assignment of specific vibrational modes. While an experimental spectrum for the title compound is not publicly available, the characteristic absorption frequencies can be predicted based on data from similar structures like 3,5-dimethylpyrazole (B48361) and other substituted pyrazoles. mdpi.comchemicalbook.comresearchgate.net
C-H Stretching: The aliphatic C-H bonds of the two methyl groups (N-CH₃ and C-CH₃) are expected to show stretching vibrations in the 2950-3000 cm⁻¹ region. The aromatic C-H stretch from the pyrazole ring proton is anticipated around 3100-3150 cm⁻¹.
Ring Stretching (C=C and C=N): The pyrazole ring exhibits characteristic stretching vibrations for its C=C and C=N double bonds. These absorptions typically appear in the 1400-1600 cm⁻¹ region and are crucial for identifying the heterocyclic core.
Methyl Bending: The C-H bending vibrations (scissoring and rocking) of the methyl groups will produce absorptions in the fingerprint region, expected around 1450-1470 cm⁻¹ (asymmetric) and 1370-1380 cm⁻¹ (symmetric).
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹. This band is a key indicator of the bromine substitution on the pyrazole ring.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3150 | C-H Stretch | Pyrazole Ring C-H |
| 2950-3000 | C-H Stretch | Methyl (CH₃) Groups |
| 1500-1600 | Ring Stretch | Pyrazole C=N |
| 1400-1500 | Ring Stretch | Pyrazole C=C |
| 1450-1470 | Asymmetric Bend | Methyl (CH₃) Groups |
| 1370-1380 | Symmetric Bend | Methyl (CH₃) Groups |
| 1000-1250 | Ring Breathing/Bending | Pyrazole Ring |
| 500-600 | C-Br Stretch | Bromo-substituent |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of closely related compounds, such as 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, provides significant insight into its likely solid-state conformation.
Based on analogous structures, this compound is predicted to crystallize in a common space group, potentially a centrosymmetric one like P-1 (triclinic) or P2₁/c (monoclinic). The crystal packing will be dictated by a combination of van der Waals forces, dipole-dipole interactions, and more specific interactions such as halogen bonds.
The molecules are expected to pack in a manner that maximizes attractive forces and achieves efficient space-filling. beilstein-journals.org Intermolecular interactions likely involve C-H···N and C-H···Br contacts, where hydrogen atoms from the methyl groups or the pyrazole ring interact with the nitrogen or bromine atoms of adjacent molecules, forming a complex three-dimensional supramolecular network.
A crucial aspect of the crystal structure of this compound is the presence of halogen bonding. nih.gov The bromine atom, possessing an electropositive region known as a σ-hole on its outermost surface, can act as a halogen bond donor. This allows it to form directional, non-covalent interactions with Lewis basic sites on neighboring molecules.
In the solid state, two primary types of halogen bonds involving the bromine atom are anticipated:
Br···N Interactions: The bromine atom of one molecule may interact with a nitrogen atom of an adjacent pyrazole ring. This type of interaction is highly directional and plays a significant role in organizing the crystal lattice.
Br···Br Interactions: Type I or Type II bromine-bromine contacts may also be present. Type II interactions, where the electrophilic σ-hole of one bromine atom aligns with the nucleophilic equatorial region of another, are considered a form of true halogen bonding and can be a key structure-directing force. nih.gov
Reactivity and Reaction Mechanisms of 5 Bromo 1,3 Dimethyl 1h Pyrazole
Nucleophilic Substitution Reactions at the C-5 Bromine Position
The bromine atom at the C-5 position of the pyrazole (B372694) ring is susceptible to displacement by nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the pyrazole ring, which can stabilize the intermediate formed during the substitution process.
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the displacement of halides from electron-deficient aromatic and heteroaromatic rings. wikipedia.orgnih.gov The reaction typically proceeds through a two-step addition-elimination pathway.
Addition of the Nucleophile : The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily disrupted in this step, which is generally the rate-determining step of the reaction. wikipedia.org The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyrazole ring, is crucial for stabilizing the negative charge of this intermediate.
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the bromide ion. The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org
For polyhalogenated heterocycles, computational models can be used to predict the regioselectivity of SNAr reactions by calculating the activation energies for nucleophilic attack at different positions. wuxibiology.com
The C-5 bromine of brominated pyrazoles can be displaced by a variety of nucleophiles. While specific studies on 5-Bromo-1,3-dimethyl-1H-pyrazole are not extensively detailed in the provided results, the reactivity can be inferred from similar heterocyclic systems. For instance, 5-bromo-1,2,3-triazines undergo SNAr reactions with phenols in the presence of a base like cesium carbonate. acs.org The optimization of these reactions often involves screening different bases, solvents, and temperatures to maximize the yield of the desired substitution product. acs.orgacsgcipr.org Common nucleophiles used in SNAr reactions on heteroaromatic halides include alkoxides, thiolates, amines, and carbanions.
Table 1: Example of SNAr Reaction Conditions for a Bromo-Heterocycle This table is illustrative of typical SNAr conditions, based on related compounds.
| Nucleophile | Base | Solvent | Temperature | Product Type |
| Phenol | Cs₂CO₃ | Acetonitrile (B52724) | Room Temp. | Aryl ether |
| Amine | K₂CO₃ | DMF | 80-100 °C | Substituted amine |
| Thiol | NaH | THF | Room Temp. | Thioether |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and this compound is an excellent substrate for these transformations. The bromine at the C-5 position allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation, coupling an organoboron reagent (typically a boronic acid) with an organic halide. lmaleidykla.ltlibretexts.org Halogenated pyrazoles are frequently used in Suzuki-Miyaura reactions to create complex heterocyclic structures. lmaleidykla.ltnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. Microwave-assisted protocols can significantly shorten reaction times and improve yields. lmaleidykla.ltnih.gov For example, the Suzuki-Miyaura coupling of 5-chloro-1,3-dimethyl-1H-pyrazole, a close analog, has been successfully demonstrated. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method is effective for the alkenylation of pyrazole rings. researchgate.net For instance, the 4-alkenylation of N-methylpyrazole has been achieved via a dehydrogenative Heck reaction, indicating the pyrazole ring's compatibility with these conditions. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties onto heterocyclic scaffolds. tandfonline.comresearchgate.net The reaction is tolerant of various functional groups and proceeds under mild conditions. wikipedia.org
The Suzuki-Miyaura reaction is particularly valuable for the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals and materials science. lmaleidykla.ltresearchgate.net Starting from this compound, a diverse range of aryl and heteroaryl boronic acids can be coupled to generate the corresponding 5-aryl- or 5-heteroaryl-1,3-dimethyl-1H-pyrazoles.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | C(sp²)-C(sp) |
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
While the pyrazole ring is considered electron-rich, the presence of two nitrogen atoms makes it less reactive towards electrophiles than benzene (B151609). Electrophilic aromatic substitution (EAS) on the 1,3-dimethylpyrazole (B29720) ring system preferentially occurs at the C-4 position, as the C-5 position is occupied by the bromine atom. rsc.org
The mechanism of EAS involves two main steps:
Attack on the Electrophile : The aromatic π-system of the pyrazole ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation : A base removes a proton from the C-4 position, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
Studies on the nitration and hydrogen exchange of 1,3,5-trimethylpyrazole, a structurally similar compound, have shown that the reaction can proceed on either the neutral pyrazole (the free base) or its protonated form (the conjugate acid), depending on the acidity of the medium. rsc.org For nitration, the reaction tends to occur on the conjugate acid, whereas hydrogen exchange can occur on either species. rsc.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
Regioselectivity and Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic effects of the existing substituents. The pyrazole ring itself is an electron-rich heterocycle, which generally facilitates electrophilic attack. The outcome of such reactions is highly dependent on the directing influence of the groups already present on the ring.
Methyl Group at C3: The methyl group is an activating group due to its positive inductive effect (+I), donating electron density to the ring. As an alkyl group, it acts as an ortho, para-director. In the context of the pyrazole ring, it directs incoming electrophiles to the adjacent C4 position.
Bromo Group at C5: Halogens, like bromine, exhibit a dual electronic effect. They are deactivating due to their negative inductive effect (-I), which withdraws electron density from the ring. However, they are ortho, para-directing because of their positive mesomeric effect (+M), where lone pairs of electrons on the bromine atom can be delocalized into the ring, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions. For this compound, the C4 position is ortho to the bromine atom.
Methyl Group at N1: The methyl group on the nitrogen atom also influences the electronic distribution within the ring, though its primary effect is blocking one of the nitrogen atoms from further substitution.
Considering these influences, the C4 position is electronically favored for electrophilic attack. It is activated by the ortho-directing methyl group at C3 and is also an ortho position relative to the bromo substituent at C5. Therefore, electrophilic substitution reactions on this compound are expected to show high regioselectivity, with the incoming electrophile predominantly adding to the C4 position. This is consistent with observed reactivity patterns in similarly substituted pyrazoles, where electrophilic attack preferentially occurs at the vacant C4 position. semanticscholar.org
Further Halogenation, Nitration, and Sulfonation Studies
Given the directing effects discussed, further electrophilic substitution reactions on this compound are predicted to occur at the C4 position.
Halogenation: Further halogenation, for instance with N-bromosuccinimide (NBS) or bromine in a suitable solvent, would be expected to yield 4,5-dibromo-1,3-dimethyl-1H-pyrazole. While direct studies on the target compound are not prevalent, the halogenation of pyrazoles at an unsubstituted C4 position is a well-established transformation. nih.gov The preparation of 3/5-halogenated pyrazoles often requires the C4 position to be already substituted to prevent it from being the primary site of reaction. researchgate.net
Nitration: The nitration of pyrazoles is typically achieved using a mixture of nitric acid and sulfuric acid or other nitrating agents. For this compound, this reaction is expected to produce 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole. Studies on related compounds support this predicted outcome. For example, the nitration of 3,5-dimethylpyrazole (B48361) yields 3,5-dimethyl-4-nitropyrazole. semanticscholar.org Furthermore, research has shown that 4-bromo-3,5-dimethylpyrazole can be successfully nitrated, indicating that the presence of a bromine atom does not inhibit the introduction of a nitro group at the C4 position. semanticscholar.org A stepwise nitration of 3,5-dimethyl-1H-pyrazole has been reported to form a highly energetic compound with seven nitro groups, with the initial step being the nitration at the 4-position. nih.gov
Sulfonation: Sulfonation of the pyrazole ring can be accomplished using reagents such as fuming sulfuric acid or chlorosulfonic acid. This reaction on this compound would lead to the formation of this compound-4-sulfonic acid or its corresponding sulfonyl chloride. The existence of related compounds like 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride and 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in chemical catalogs suggests that the sulfonation of brominated dimethylpyrazoles is a feasible synthetic transformation.
Reactions at Nitrogen Atoms (N-alkylation, N-acylation)
In this compound, the nitrogen at the N1 position is already substituted with a methyl group. The second nitrogen atom, N2, possesses a lone pair of electrons and is nucleophilic, making it susceptible to attack by electrophiles. Reactions such as N-alkylation and N-acylation would therefore occur at this N2 position.
This type of reaction results in the formation of a quaternary nitrogen atom, leading to a positively charged pyrazolium salt. For instance, reacting this compound with an alkyl halide (e.g., methyl iodide) would yield a 5-bromo-1,2,3-trimethyl-1H-pyrazolium iodide salt. Similarly, reaction with an acyl halide (e.g., acetyl chloride) would produce a 2-acetyl-5-bromo-1,3-dimethyl-1H-pyrazolium chloride salt.
While the N-alkylation of N-unsubstituted pyrazoles often leads to a mixture of regioisomers, the pre-existing N1-methyl group in this compound simplifies the reaction, directing the incoming electrophile exclusively to the N2 position. mdpi.comsemanticscholar.org
Computational Chemistry Studies on Reactivity and Reaction Pathways
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for understanding the reactivity and reaction mechanisms of heterocyclic compounds like pyrazoles.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netmdpi.com For pyrazole derivatives, DFT can be employed to:
Calculate Molecular Properties: Optimized molecular geometries, vibrational frequencies, and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of reactants, products, and intermediates. researchgate.net
Analyze Electronic Structure: The distribution of electron density, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO) can be determined. nih.gov These analyses help identify the most nucleophilic and electrophilic sites within a molecule, thereby predicting its reactivity. For this compound, such calculations would likely confirm the C4 position as the most nucleophilic carbon, making it the most probable site for electrophilic attack.
Model Reaction Pathways: DFT can be used to map the entire energy landscape of a reaction, including the structures of reactants, transition states, and products. This allows for a detailed understanding of the reaction mechanism, such as whether a reaction proceeds in a single step or through multiple intermediates.
While specific DFT studies on this compound are not extensively documented in the literature, the methodologies are well-established for analyzing the reactivity of a wide range of pyrazole compounds. dntb.gov.uaasrjetsjournal.org
Transition State Analysis and Energy Profiles
A crucial aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Transition State Location and Characterization: Computational methods can locate the geometry of transition states. Vibrational frequency analysis is then performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (ΔG‡) of the reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism and the regioselectivity of a reaction can be predicted. For electrophilic substitution on this compound, DFT calculations could be used to compare the activation energies for attack at the C4 position versus other positions, providing a quantitative explanation for the observed regioselectivity.
Energy Profile Construction: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the reaction, offering deep insight into the mechanism. For complex reactions, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the intended reactants and products. mdpi.com
These computational techniques provide a powerful complement to experimental studies, enabling a detailed, atomistic-level understanding of the factors that govern the reactivity and selectivity of pyrazole derivatives.
Ligand Chemistry and Coordination Complexes of 5 Bromo 1,3 Dimethyl 1h Pyrazole
Coordination Modes of Pyrazole (B372694) Ligands
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. Their coordination chemistry is rich and varied, largely dictated by the substitution at the N1 position. researchgate.net
Neutral pyrazole ligands that are unsubstituted at the N1 position (protic pyrazoles) can coordinate to a metal center in a monodentate fashion through the pyridinic nitrogen atom (N2). uninsubria.itchemrxiv.org Upon deprotonation, these pyrazoles form pyrazolate anions, which are highly versatile and can act as bridging ligands. The pyrazolate anion can function as an exo-bidentate ligand, linking two metal centers and facilitating the formation of dinuclear or polynuclear complexes. uninsubria.it
However, in the case of N-substituted pyrazoles like 5-Bromo-1,3-dimethyl-1H-pyrazole, the N1 position is blocked by a methyl group. This steric hindrance prevents deprotonation and subsequent bridging behavior. Therefore, this compound and similar N-alkylated pyrazoles predominantly function as neutral, monodentate ligands. chemrxiv.org They coordinate to metal ions exclusively through the lone pair of electrons on the sp2-hybridized "pyridinic" nitrogen atom (N2), acting as a simple σ-donor. chemrxiv.org This coordination mode is typical for N-substituted pyrazoles, leading to the formation of mononuclear complexes where the pyrazole ring is a terminal ligand. chemrxiv.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-based ligands is typically straightforward, often involving the direct reaction of the ligand with a metal salt in a suitable solvent. chemrxiv.orgnih.gov The resulting complexes are then characterized using a suite of spectroscopic and physical methods to elucidate their structure and properties.
While specific studies detailing the synthesis of this compound with all the listed metals are not extensively documented, the general methodology for forming complexes with N-substituted pyrazoles is well-established. For instance, complexes of transition metals such as copper(II), zinc(II), and cobalt(II) have been synthesized using substituted pyrazole ligands. tandfonline.comresearchgate.netdnu.dp.ua The synthesis usually involves mixing a solution of the metal chloride, acetate, or nitrate salt with a stoichiometric amount of the pyrazole ligand in a solvent like ethanol or methanol. chemrxiv.orgnih.gov Gentle heating or stirring at room temperature is often sufficient to promote the formation of the complex, which may precipitate from the solution or be isolated upon solvent evaporation. For example, mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with various pyrazole derivatives, typically resulting in tetrahedral or octahedral geometries depending on the metal and the stoichiometry of the reaction. researchgate.net
Spectroscopic techniques are indispensable for confirming the coordination of the pyrazole ligand to the metal center.
FT-IR Spectroscopy : In the infrared spectrum of a pyrazole ligand, characteristic bands corresponding to C=N, C=C, and ring stretching vibrations are observed. Upon coordination to a metal ion, the electron density in the pyrazole ring is altered, leading to shifts in these vibrational frequencies. Typically, the C=N stretching vibration shifts to a higher or lower frequency, providing evidence of coordination through the nitrogen atom. nih.gov For example, in the FT-IR spectra of metal complexes with 5-methyl-3-(trifluoromethyl)-1H-pyrazole, changes in the pyrazole ring's vibrational bands confirmed its coordination to the metal center. chemrxiv.org
NMR Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes, particularly for diamagnetic metal ions like Zn(II). nih.gov The coordination of the pyrazole ligand to a metal causes changes in the chemical shifts of the protons and carbons of the pyrazole ring. The proton on the carbon adjacent to the coordinating nitrogen atom often experiences a significant downfield shift due to the deshielding effect of the metal ion. The chemical shifts of the methyl and ring protons of this compound would be expected to shift upon complexation, confirming the ligand-metal bond. nih.gov
UV-Vis Spectroscopy : The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the coordination geometry around the metal ion. nih.gov For first-row transition metal complexes, the spectra are often characterized by d-d transitions, which are typically weak. mdpi.com For instance, octahedral Ni(II) complexes often show multiple absorption bands in the visible region, whereas tetrahedral Co(II) complexes exhibit characteristic absorptions at higher wavelengths. mdpi.com Charge transfer bands, which are more intense, may also be observed. nih.gov The absorption spectra of pyrazole complexes can be red-shifted compared to the free ligand. researchgate.net
Table 1: Summary of Spectroscopic Characterization Techniques for Metal-Pyrazole Complexes
| Technique | Information Obtained | Typical Observations |
|---|---|---|
| FT-IR | Confirmation of coordination, identification of functional group involvement. | Shift in C=N and pyrazole ring stretching frequencies upon complexation. nih.gov |
| NMR (¹H, ¹³C) | Elucidation of structure in solution for diamagnetic complexes. | Downfield shifts of ring protons and carbons adjacent to the coordinating nitrogen. nih.gov |
| UV-Vis | Determination of coordination geometry and electronic structure. | Presence of d-d transition bands and ligand-to-metal charge transfer (LMCT) bands. nih.govmdpi.com |
These physical measurements provide further insight into the electronic structure and nature of the complexes in the solid state and in solution.
Magnetic Susceptibility : This technique is used to determine the number of unpaired electrons in a transition metal complex, which in turn helps to deduce the oxidation state and coordination geometry of the central metal ion. fizika.si For example, magnetic moment values for octahedral Ni(II) complexes are typically in the range of 2.9–3.4 B.M., while tetrahedral Ni(II) complexes exhibit higher values (3.5–4.2 B.M.). The measured effective magnetic moment can be compared to the calculated spin-only value to understand orbital contributions. fizika.si
Molar Conductance : Molar conductance measurements in a suitable solvent (like DMF or DMSO) are used to determine whether a complex is an electrolyte or non-electrolyte. dntb.gov.ua The magnitude of the molar conductivity indicates the number of ions present in the solution. Low conductivity values are characteristic of non-electrolytic complexes, where the anions are coordinated directly to the metal center. High values suggest an ionic nature, with counter-ions that are not part of the primary coordination sphere. dntb.gov.ua
Table 2: Representative Physical Data for Pyrazole Complexes
| Complex Type | Magnetic Moment (µeff, B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Interpretation |
|---|---|---|---|
| Octahedral Ni(II) | ~2.9 - 3.4 | Low | Non-electrolyte, six-coordinate Ni(II) |
| Tetrahedral Co(II) | ~4.4 - 4.8 | Low | Non-electrolyte, four-coordinate Co(II) |
| Square Planar Cu(II) | ~1.8 - 2.2 | Low | Non-electrolyte, four-coordinate Cu(II) |
Catalytic Applications of this compound Metal Complexes
The catalytic activity of metal complexes is highly dependent on the nature of both the metal center and the surrounding ligands. While protic pyrazole ligands (containing an N-H bond) have been extensively studied in catalysis, particularly in reactions involving proton transfer, N-substituted pyrazoles also form catalytically active complexes. nih.gov
Complexes of N-substituted pyrazoles with metals like palladium and zinc have shown activity in various organic transformations. tandfonline.comresearchgate.net For example, zinc(II) complexes bearing N-substituted pyrazolyl ligands have been utilized as catalysts for the polymerization of methyl methacrylate and rac-lactide. tandfonline.com The steric and electronic properties of the pyrazole ligand, influenced by substituents like the bromo and methyl groups in this compound, can modulate the catalytic activity and selectivity of the metal center. While specific catalytic studies focusing on complexes of this compound are not widely reported, the established catalytic utility of structurally similar N-alkylated pyrazole complexes suggests their potential as effective catalysts in various reactions, including cross-coupling and polymerization. tandfonline.comnih.gov
Role of Pyrazole Ligands in Supramolecular Chemistry
Pyrazole ligands play a significant role in supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. These interactions, although weaker than covalent bonds, are highly directional and can be used to construct complex architectures in a process known as crystal engineering. ul.ie The structure of the specific pyrazole ligand dictates the types of interactions it can participate in and, therefore, the dimensionality and topology of the resulting supramolecular assembly.
While N-H pyrazoles are known for their ability to form strong hydrogen bonds, N-substituted pyrazoles like this compound contribute to supramolecular structures through other important non-covalent forces. The aromatic nature of the pyrazole ring allows for π-π stacking interactions, where the electron clouds of adjacent rings align. Furthermore, C-H···X interactions (where X can be an anion or a coordinating atom from another ligand) are common.
The presence of a bromine atom on the this compound introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. This interaction has become a powerful tool in crystal engineering for the rational design of solid-state structures. In coordination complexes, the bromine atom could interact with anions, solvent molecules, or even other ligands within the crystal lattice, guiding the self-assembly process.
Interactive Data Table: Non-Covalent Interactions in Pyrazole-Based Supramolecular Assemblies
| Interaction Type | Description | Potential Role of this compound |
| π-π Stacking | Attractive interaction between aromatic rings. | The pyrazole ring can stack with other aromatic ligands or pyrazole rings in adjacent complexes. |
| Halogen Bonding | Directional interaction involving a halogen atom (e.g., Br) and a Lewis base. | The bromine atom at the C5 position can act as a halogen bond donor to direct crystal packing. |
| C-H···π Interactions | Interaction between a C-H bond and a π-system. | Methyl C-H bonds can interact with the π-system of adjacent pyrazole rings. |
| C-H···X Interactions | Weak hydrogen bonds between a C-H group and a halide, oxygen, or nitrogen atom. | Methyl and ring C-H groups can form weak hydrogen bonds with counter-ions or solvent molecules. |
Advanced Applications and Derivatization of 5 Bromo 1,3 Dimethyl 1h Pyrazole
Synthetic Building Block in Heterocyclic Chemistry
The utility of 5-Bromo-1,3-dimethyl-1H-pyrazole as a foundational element in the synthesis of more elaborate molecular structures is well-established. The presence of a bromine atom at the 5-position of the pyrazole (B372694) ring provides a reactive handle for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This reactivity is central to its role in creating a diverse array of heterocyclic compounds.
Precursor for Fused Pyrazole Systems (e.g., Pyrazolo[3,4-b]pyridines, Indazoles)
While direct synthesis of fused systems like pyrazolo[3,4-b]pyridines and indazoles from this compound is not extensively documented, the general synthetic strategies for these systems often rely on precursors with similar functionalities. For instance, the synthesis of pyrazolo[3,4-b]pyridines frequently starts from 5-aminopyrazoles which undergo condensation reactions. arkat-usa.orgmdpi.com The bromo-substituent on this compound can be converted to an amino group, thus providing a pathway to these fused systems.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are pivotal in forming C-N bonds. wikipedia.orgresearchgate.netresearchgate.netlibretexts.orgnih.gov This reaction could be employed to introduce an amino group or a substituted amine at the 5-position of the pyrazole ring, which can then participate in cyclization reactions to form fused heterocyclic systems. For example, the coupling of a brominated pyrazole with an appropriately substituted aminopyridine could lead to the formation of a pyrazolo[3,4-b]pyridine core.
Similarly, the synthesis of indazoles often involves the cyclization of ortho-substituted anilines. researchgate.netmdpi.com A plausible synthetic route could involve the Suzuki or Heck coupling of this compound with a suitably functionalized benzene (B151609) derivative to construct an intermediate that can be cyclized to an indazole derivative.
Building Block for Complex Organic Molecules
The reactivity of the C-Br bond in this compound makes it an excellent building block for the assembly of complex organic molecules through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or vinyl boronic acids or esters. uzh.chrsc.org This reaction is highly efficient for creating biaryl structures, which are common motifs in pharmaceuticals.
The Heck reaction provides a method for the arylation or vinylation of alkenes, where this compound would serve as the aryl halide. nih.govwikipedia.orgnih.govwikipedia.orgsioc-journal.cn This allows for the introduction of the dimethylpyrazole moiety onto an alkene, leading to a variety of substituted olefins.
The Buchwald-Hartwig amination is another powerful tool that enables the formation of carbon-nitrogen bonds between this compound and a wide range of primary and secondary amines. wikipedia.orgresearchgate.netresearchgate.netlibretexts.orgnih.gov This reaction is instrumental in synthesizing molecules containing arylamine structures, which are prevalent in bioactive compounds.
| Coupling Reaction | Reactant with this compound | Bond Formed | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Carbon-Carbon | 5-Aryl/Vinyl-1,3-dimethyl-1H-pyrazole |
| Heck Reaction | Alkene | Carbon-Carbon | Substituted Alkene with Dimethylpyrazole Moiety |
| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen | 5-Amino-1,3-dimethyl-1H-pyrazole Derivative |
Pharmacological and Biological Research Applications (excluding dosage/administration)
The pyrazole nucleus is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. frontiersin.org Consequently, derivatives of this compound are of significant interest in pharmacological and biological research.
Scaffold for Developing Bioactive Compounds
The 1,3-dimethyl-1H-pyrazole core of the title compound serves as a robust scaffold for the design and synthesis of new bioactive molecules. mdpi.comfrontiersin.orgglobalresearchonline.net By modifying the 5-position through the reactions described above, a vast library of compounds can be generated and screened for various biological activities. Pyrazole derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. globalresearchonline.netresearchgate.netasianpubs.org
For example, the synthesis of 5-aryl-1,3-dimethyl-1H-pyrazoles via Suzuki coupling can lead to compounds with potential antimicrobial or anticancer activity. researchgate.netasianpubs.org Similarly, introducing different amino groups at the 5-position through Buchwald-Hartwig amination can generate a series of compounds for screening as enzyme inhibitors or receptor modulators. asianpubs.orgresearchgate.netnih.gov
Inhibitor Development and Target Identification
The pyrazole scaffold is a common feature in many enzyme inhibitors. For instance, pyrazole derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. The structural features of the 1,3-dimethyl-1H-pyrazole ring, such as its ability to participate in hydrogen bonding and hydrophobic interactions, make it an attractive core for designing potent and selective enzyme inhibitors.
The development of covalent inhibitors is a growing area of research, and the reactive bromine atom in this compound could potentially be exploited for this purpose. While not a typical electrophile for covalent modification of proteins, its conversion to other functional groups could lead to the design of targeted covalent inhibitors. A recent study highlighted the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies on Pyrazole Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity.
For derivatives of this compound, SAR studies would typically involve the synthesis of a library of analogs with different substituents at the 5-position. For example, if a series of 5-aryl-1,3-dimethyl-1H-pyrazoles were synthesized, the nature of the aryl group (e.g., electron-donating or electron-withdrawing substituents, steric bulk) would be varied to understand its impact on biological activity. These studies provide valuable insights into the binding mode of the compounds with their biological target and guide the design of more potent and selective drug candidates. frontiersin.org
| Structural Variation | Potential Impact on Activity | Example of Study Focus |
|---|---|---|
| Substitution on the 5-Aryl group | Electronic and steric effects on binding affinity | Investigating the effect of electron-donating vs. electron-withdrawing groups on inhibitory potency. |
| Nature of the 5-Amino substituent | Hydrogen bonding capacity and overall polarity | Comparing the activity of primary, secondary, and tertiary amines at the 5-position. |
| Linker length and flexibility | Optimal positioning within the binding site | Varying the length of an alkyl chain connecting the pyrazole to another functional group. |
Applications in Materials Science and Advanced Organic Materials
The unique structural and electronic properties of the pyrazole ring make it a valuable scaffold in the design and synthesis of advanced organic materials. The presence of nitrogen atoms and the aromatic nature of the ring can be tailored through substitution to influence properties such as luminescence, thermal stability, and charge transport. While direct applications of this compound in materials science are not extensively documented in publicly available literature, its chemical reactivity, particularly the presence of a bromine atom, makes it a key potential precursor for the synthesis of more complex functional molecules. The bromo-substituent provides a reactive handle for various cross-coupling reactions, enabling the incorporation of the dimethyl-pyrazole moiety into larger conjugated systems with desirable electronic and photophysical properties.
Fluorescent Substances and Dyes
Pyrazole derivatives are recognized as important components in the development of fluorescent materials and dyes. The pyrazole ring can act as either an electron-donating or electron-withdrawing group depending on its substitution pattern, allowing for the fine-tuning of the electronic structure of a chromophore. This modulation of intramolecular charge transfer (ICT) is a key principle in the design of fluorescent molecules with specific emission wavelengths and quantum yields. Fused pyrazole systems, in particular, often exhibit significant fluorescence and are considered attractive scaffolds for organic optoelectronic materials. rsc.org
Although this compound itself is not noted for significant fluorescence, its derivatization is a promising route to create novel fluorescent compounds. The bromine atom at the 5-position of the pyrazole ring can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups, extending the π-conjugated system and creating molecules with potential for strong fluorescence. For instance, coupling with fluorescent moieties like coumarins or naphthalimides could lead to new dye molecules.
A general approach to synthesizing fluorescent pyrazole derivatives involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com While this is a common method for creating the pyrazole ring itself, the post-functionalization of an existing pyrazole, such as this compound, offers a more targeted approach to designing complex fluorescent molecules. The reactivity of the C-Br bond allows for the strategic incorporation of the 1,3-dimethylpyrazole (B29720) unit into a larger fluorescent framework.
Table 1: Potential Derivatization Reactions of this compound for Fluorescent Dye Synthesis
| Reaction Type | Reactant | Potential Product Feature |
| Suzuki Coupling | Arylboronic acid | Extended π-conjugation, modified emission wavelength |
| Sonogashira Coupling | Terminal alkyne | Rigidified structure, potential for aggregation-induced emission |
| Heck Coupling | Alkene | Introduction of a vinyl linkage, tuning of electronic properties |
| Buchwald-Hartwig Amination | Amine | Introduction of a donor group, potential for ICT |
Polymer Light-Emitting Diodes (PLEDs)
Polymers containing heterocyclic rings, including pyrazole, have shown promise in the development of materials for polymer light-emitting diodes (PLEDs). researchgate.net The incorporation of pyrazole units into a polymer backbone can influence the material's charge transport properties, thermal stability, and photoluminescence. researchgate.netias.ac.in The electron-deficient nature of the pyrazole ring can be utilized to create n-type or ambipolar charge-transporting polymers, which are essential for efficient PLED devices.
Research on pyrazole-containing polymers has demonstrated their potential for use in optoelectronic devices. researchgate.net These polymers can exhibit high thermal stability and desirable optical properties. researchgate.netias.ac.in The synthesis of such polymers often involves the creation of pyrazole-containing monomers followed by polymerization. This compound represents a readily available building block for the synthesis of such monomers.
Table 2: Hypothetical Polymer Structures Incorporating the 1,3-dimethyl-1H-pyrazole Moiety
| Polymer Type | Potential Monomer Synthesis from this compound | Potential Polymer Properties for PLEDs |
| Alternating Copolymer | Suzuki cross-coupling with an aryldiboronic acid to form a di-aryl-pyrazole monomer. | Tunable bandgap, balanced charge injection and transport. |
| Main-Chain Polymer | Conversion to a di-alkynylpyrazole monomer via Sonogashira coupling, followed by oxidative polymerization. | High thermal stability, rigid backbone for improved charge mobility. |
| Pendant-Group Polymer | Functionalization to create a polymerizable group (e.g., vinyl or acrylate) attached to the pyrazole ring. | Processability, potential for solution-processed PLEDs. |
Future Research Directions and Outlook
Novel Synthetic Methodologies for Site-Specific Functionalization
While classical methods for pyrazole (B372694) functionalization are well-established, future research will focus on developing more efficient, selective, and sustainable synthetic methodologies. The bromine atom at the C5 position is a prime handle for traditional cross-coupling reactions, but emerging strategies promise to provide unprecedented control over molecular architecture.
Key areas for future investigation include:
Late-Stage C-H Functionalization: Directing C-H activation at other positions on the pyrazole ring or the methyl groups would enable the introduction of functional groups without pre-functionalization, offering a more atom-economical approach.
Photoredox and Electrocatalysis: These methods allow for transformations under mild conditions, often providing access to unique reactivity patterns not achievable with traditional thermal methods. researchgate.net The electrooxidative functionalization of pyrazole derivatives has already shown promise for creating C–Cl, C–Br, C–I, and C–S bonds. mdpi.com
Dual Catalysis: Combining transition metal catalysis with photoredox or organocatalysis can enable novel bond formations and cascade reactions, allowing for the rapid construction of complex molecules from simple 5-bromo-1,3-dimethyl-1H-pyrazole starting materials.
| Strategy | Description | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Classical Cross-Coupling (e.g., Suzuki, Heck) | Palladium-catalyzed reaction at the C-Br bond to form C-C, C-N, or C-O bonds. | Reliable, well-understood, broad substrate scope. | Core method for introducing aryl, alkyl, and heteroaryl substituents at the C5 position. |
| Directed C-H Activation | Use of a directing group to selectively activate and functionalize a specific C-H bond. | High regioselectivity, atom economy, reduces synthetic steps. | Functionalization of the C4 position or the N-methyl group. |
| Photoredox Catalysis | Uses light to generate radical intermediates, enabling unique bond formations. researchgate.net | Mild reaction conditions, high functional group tolerance, access to novel reactivity. | Radical-based coupling reactions, trifluoromethylation, or borylation at various positions. |
| Electro-oxidative Functionalization | Uses electric current to drive reactions, offering a reagent-free activation method. mdpi.com | Sustainable (avoids chemical oxidants), precise control over reaction potential. | Halogenation, thiocyanation, or intermolecular N-N coupling. mdpi.com |
Exploration of New Reactivity Patterns and Transformations
Beyond its use as a substrate in cross-coupling, the unique electronic properties of the this compound scaffold can be exploited in novel chemical transformations. Future work should aim to uncover and harness new reactivity modes to expand its synthetic utility.
Promising research avenues include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where this compound and several other reactants combine to form complex products can significantly improve synthetic efficiency. nih.gov This approach is valuable for rapidly generating libraries of diverse compounds for screening.
Domino and Cascade Reactions: Initiating a transformation at the bromine site that triggers a sequence of subsequent bond-forming events within the same reaction vessel can lead to the efficient synthesis of complex fused heterocyclic systems.
Dipolar Cycloaddition Reactions: While pyrazoles can be synthesized via cycloaddition, exploring the reactivity of the substituted pyrazole ring itself as a component in further cycloaddition reactions could yield novel polycyclic structures. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a major leap forward in chemical manufacturing. researchgate.netnih.gov These technologies offer enhanced safety, reproducibility, and scalability. mdpi.com Integrating the synthesis and functionalization of this compound into such systems is a critical future direction.
Key benefits and research goals include:
Improved Safety and Control: Flow reactors allow for precise control over temperature, pressure, and reaction time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents. nih.gov
Rapid Reaction Optimization: Automated platforms can perform numerous experiments under different conditions in a short period, accelerating the discovery of optimal reaction parameters.
On-Demand Synthesis: Flow chemistry enables the production of pyrazole derivatives as needed, reducing the need for storage and minimizing waste. galchimia.com Several studies have already demonstrated the successful synthesis of substituted pyrazoles using continuous-flow setups, achieving good to excellent yields. mdpi.comrsc.org
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, enabling excellent thermal control. nih.gov |
| Safety | Large volumes of reagents mixed at once, higher risk. | Small reaction volumes at any given time, inherently safer. researchgate.net |
| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer periods ("scaling out"). |
| Reproducibility | Can be variable due to mixing and heating inconsistencies. | Highly reproducible due to precise control over all parameters. mdpi.com |
| Integration | Multi-step processes require isolation of intermediates. | Multiple reaction steps can be telescoped into a single continuous sequence. rsc.org |
Advanced Computational Modeling for Structure-Property-Activity Relationships
Computational chemistry is an indispensable tool for modern drug discovery and materials science. Applying advanced modeling techniques to this compound and its derivatives can guide synthetic efforts and predict molecular properties, saving significant time and resources.
Future research should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the reactivity of different sites on the molecule, elucidate reaction mechanisms, and understand the electronic structure. This can help in designing more efficient catalysts and predicting the outcomes of unknown reactions. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of new, unsynthesized pyrazole derivatives. researchgate.net This is particularly useful in medicinal chemistry for prioritizing which compounds to synthesize.
Molecular Docking and Dynamics: These techniques simulate the interaction of pyrazole-based molecules with biological targets like enzymes or receptors. nih.govnih.gov This provides insights into the binding mode and can guide the design of more potent and selective inhibitors for therapeutic applications.
| Computational Method | Primary Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction & Mechanistic Studies | Electron density maps, orbital energies (HOMO/LUMO), transition state energies. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting Biological Activity | Correlation between molecular descriptors (e.g., size, polarity) and potency. researchgate.net |
| Molecular Docking | Predicting Binding to a Biological Target | Binding affinity scores, identification of key intermolecular interactions (e.g., hydrogen bonds). nih.gov |
| Molecular Dynamics (MD) | Simulating Molecular Motion over Time | Conformational stability of the ligand-protein complex, solvent effects. |
Development of Next-Generation Pyrazole-Based Materials and Bioactive Agents
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Derivatives of this compound are poised to contribute to the next generation of pharmaceuticals and advanced materials.
Key areas for development include:
Medicinal Chemistry: The pyrazole nucleus is a core component of drugs targeting a wide range of diseases, including cancer (kinase inhibitors), inflammation, and infectious diseases. nih.govmdpi.comnih.gov Future work will involve using the this compound scaffold to generate novel libraries of compounds for screening against new and challenging biological targets. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity. nih.govresearchgate.net
Agrochemicals: Pyrazole derivatives are also prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The development of new derivatives can help address challenges such as pesticide resistance and the need for more environmentally benign solutions.
Materials Science: The rigid, aromatic nature of the pyrazole ring makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Functionalization of the pyrazole core can be used to tune the electronic and photophysical properties of these materials. researchgate.net
| Application Area | Target Class / Material Type | Rationale for Pyrazole Scaffold |
|---|---|---|
| Oncology | Kinase Inhibitors (e.g., EGFR, BTK) | Acts as a stable scaffold for positioning key pharmacophoric groups. nih.govnih.gov |
| Anti-inflammatory | Enzyme Inhibitors (e.g., COX, p38 MAPK) | Proven scaffold in approved drugs like Celecoxib. mdpi.comresearchgate.net |
| Antimicrobial | Bacterial Enzymes (e.g., FabH) | Can be functionalized to target specific bacterial pathways. nih.gov |
| Agrochemicals | Fungicides, Insecticides | Established efficacy and opportunities for novel derivatives. nih.gov |
| Organic Electronics | Organic Semiconductors, Emitters | Aromatic stability and tunable electronic properties through substitution. researchgate.net |
Q & A
Q. What are the established synthetic methodologies for 5-Bromo-1,3-dimethyl-1H-pyrazole, and how are reaction conditions optimized for yield and purity?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters, followed by regioselective bromination. For example:
- Cyclocondensation: Adapt methods from ethyl acetoacetate and phenylhydrazine reactions to form the pyrazole core, as demonstrated in pyrazole-4-carboxylic acid derivatives .
- Bromination: Introduce bromine via electrophilic substitution using NBS (N-bromosuccinimide) or direct halogenation under controlled conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) significantly impact regioselectivity and yield .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
| Synthetic Route | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine, β-keto ester, 80°C, 12h | 60–75% | Adapted from |
| Post-synthesis bromination | NBS, DMF, RT, 6h | 45–65% | Derived from |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- 1H/13C NMR: Identify methyl groups (δ 2.1–2.5 ppm for CH3) and pyrazole protons (δ 6.5–7.5 ppm). Bromine’s electronegativity deshields adjacent carbons, shifting 13C signals to δ 110–125 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~191 for C5H8BrN2) and isotopic patterns consistent with bromine .
- X-ray Crystallography: Resolve regiochemistry and crystal packing effects, as shown in thiazole-pyrazole hybrids .
Q. What are the recommended storage conditions and handling protocols to maintain the stability of this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in amber vials at –20°C under inert gas (Ar/N2) to prevent photodegradation and moisture absorption.
- Handling: Use gloves and fume hoods to avoid skin contact/inhalation. Monitor decomposition via TLC or HPLC monthly .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bromination positions when synthesizing this compound derivatives?
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize geometries (B3LYP/6-31G*) to assess C–Br bond dissociation energies and charge distribution for Suzuki-Miyaura coupling feasibility.
- Docking Studies: Model interactions with palladium catalysts to predict coupling rates and byproduct formation .
- Kinetic Simulations: Use software like Gaussian or ORCA to map transition states and activation barriers .
Q. In multi-step syntheses involving this compound, what strategies mitigate side reactions during functional group transformations?
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amines or silyl ethers for alcohols to prevent undesired bromine displacement .
- Sequential Reaction Optimization: Prioritize bromination early to avoid later-stage interference. Monitor intermediates via LC-MS .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
